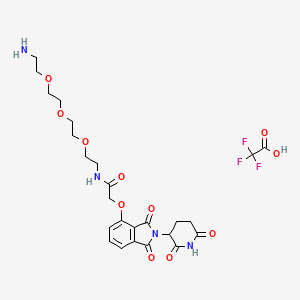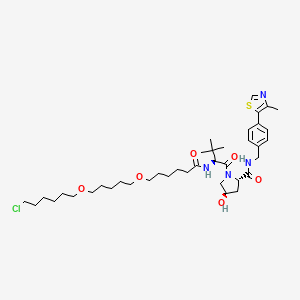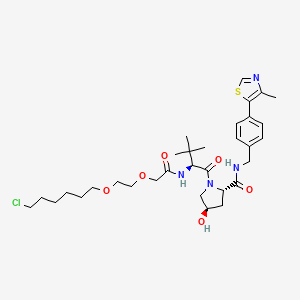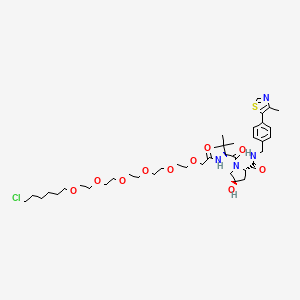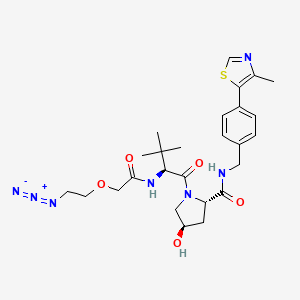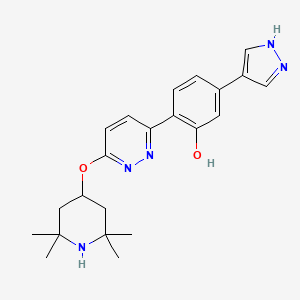
Branaplam
Descripción general
Descripción
Branaplam, también conocido por sus códigos de desarrollo LMI070 y NVS-SM1, es un derivado de piridazina que se ha estudiado como fármaco experimental. Originalmente fue desarrollado por Novartis para tratar la atrofia muscular espinal (AME) y luego se investigó su potencial para tratar la enfermedad de Huntington. This compound funciona aumentando la cantidad de proteína funcional de neurona motora de supervivencia producida por el gen SMN2 mediante la modificación de su patrón de empalme .
Aplicaciones Científicas De Investigación
Branaplam se ha estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como un compuesto modelo para estudiar los moduladores del empalme. En biología y medicina, this compound ha mostrado promesa en el tratamiento de trastornos genéticos como la atrofia muscular espinal y la enfermedad de Huntington al modular el empalme de ARN y reducir los niveles de proteínas mutantes . Su capacidad para atravesar la barrera hematoencefálica lo convierte en un candidato valioso para la investigación neurológica.
Mecanismo De Acción
Branaplam ejerce sus efectos modulando el empalme del pre-ARNm, específicamente dirigido al gen SMN2 en la atrofia muscular espinal y al gen HTT en la enfermedad de Huntington. Al promover la inclusión de un pseudoexón en la transcripcion primaria, this compound reduce los niveles de proteínas mutantes, aliviando así los síntomas de estas enfermedades . Los objetivos moleculares y las vías involucradas incluyen la maquinaria de empalme y varias proteínas de unión a ARN que regulan la expresión génica .
Safety and Hazards
Branaplam is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, this compound was associated with harmful side effects, leading to the termination of a trial for Huntington’s disease in 2023 .
Análisis Bioquímico
Biochemical Properties
Branaplam functions as an mRNA splicing modulator . It interacts with the Survival Motor Neuron (SMN) protein, specifically increasing the amount of functional SMN protein produced by the SMN2 gene through modifying its splicing pattern . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to influence cell function by reducing the levels of mutant huntingtin protein in Huntington’s disease patient cells, in an HD mouse model, and in blood samples from SMA Type I patients . This suggests that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by modifying the splicing pattern of the SMN2 gene, which results in an increase in the production of functional SMN protein . This mechanism involves binding interactions with biomolecules and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined . Given its role as an mRNA splicing modulator, it is likely that it interacts with various enzymes and cofactors involved in RNA metabolism.
Métodos De Preparación
La preparación de Branaplam implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de polimorfos cristalinos, sales y estados sólidos. Los procesos de preparación se detallan en patentes como las patentes de EE. UU. Nros. 8,729,263 y 9,545,404, que describen la síntesis de clorhidrato de this compound . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando técnicas avanzadas en química orgánica y fabricación farmacéutica.
Análisis De Reacciones Químicas
Branaplam se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión. Los principales productos formados a partir de estas reacciones son típicamente intermediarios que conducen al ingrediente farmacéutico activo final. El análisis químico detallado y los mecanismos de reacción son cruciales para comprender la estabilidad y la eficacia de this compound .
Comparación Con Compuestos Similares
Branaplam es único en su capacidad de modular el empalme de ARN a través de un mecanismo de molécula pequeña. Compuestos similares incluyen nusinersen, un oligonucleótido antisentido que también se dirige al gen SMN2, y risdiplam, otro modulador del empalme de moléculas pequeñas aprobado para el tratamiento de la atrofia muscular espinal . Si bien nusinersen requiere administración intratecal, this compound y risdiplam están disponibles por vía oral, ofreciendo una ruta de administración más conveniente. Los mecanismos distintos y los perfiles terapéuticos de estos compuestos resaltan la versatilidad y el potencial de las terapias dirigidas al ARN en el tratamiento de trastornos genéticos .
Propiedades
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWTUEAWRAIWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337133 | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-42-4 | |
| Record name | LMI 070 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Branaplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branaplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRANAPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

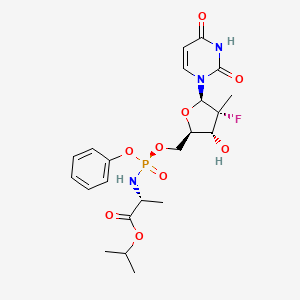
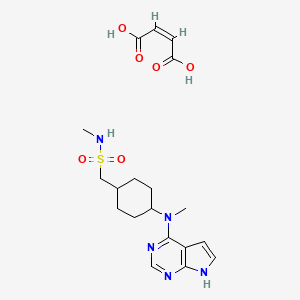
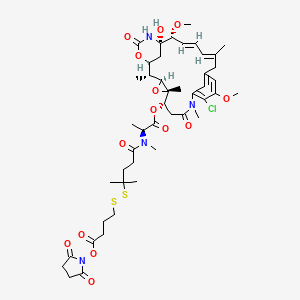
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

